2-Methyl-1-indanone

Asymmetric catalysis Enantioselective synthesis Chiral building blocks

2-Methyl-1-indanone (CAS 17496-14-9), systematically named 2,3-dihydro-2-methyl-1H-inden-1-one, is an α-benzocycloalkenone and a key derivative of the bicyclic 1-indanone scaffold. At ambient temperature, it exists as a liquid with a density of 1.064 g/mL at 25°C and a boiling point range of 93–95°C at 4 mmHg.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 17496-14-9
Cat. No. B098384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-indanone
CAS17496-14-9
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C1=O
InChIInChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3
InChIKeyBEKNOGMQVKBMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-indanone (CAS 17496-14-9): Core Chemical Identity and Procurement Baseline


2-Methyl-1-indanone (CAS 17496-14-9), systematically named 2,3-dihydro-2-methyl-1H-inden-1-one, is an α-benzocycloalkenone and a key derivative of the bicyclic 1-indanone scaffold . At ambient temperature, it exists as a liquid with a density of 1.064 g/mL at 25°C and a boiling point range of 93–95°C at 4 mmHg [1]. The compound is a racemic mixture due to the chiral center at the C2 position. Its primary utility lies in its function as a versatile synthetic intermediate, where the α-methyl substituent imparts distinct stereoelectronic and steric properties that diverge from the parent 1-indanone and other close analogs .

Why 2-Methyl-1-indanone Cannot Be Casually Substituted by Other 1-Indanones or Tetralones


The procurement of 2-methyl-1-indanone is not interchangeable with that of its structural analogs, such as unsubstituted 1-indanone, 3-methyl-1-indanone, or 2-methyl-1-tetralone. The presence of the C2-methyl group fundamentally alters the compound's stereochemical outcomes in reactions like asymmetric protonation and catalytic hydrogenation [1]. Furthermore, in biological systems, this specific substitution pattern yields a superior response profile in conserved odorant receptors compared to parent or regioisomeric analogs [2]. Class-level inferences from broader studies of 1-indanones and tetralones also indicate that ring size and substitution dictate distinct pharmacological profiles, such as varying potencies in monoamine oxidase inhibition or thiol reactivity [3], meaning an untested analog cannot be assumed to provide equivalent performance.

Quantitative Evidence for Selecting 2-Methyl-1-indanone over Analogs: A Head-to-Head Guide


Enantioselective Synthesis: Asymmetric Protonation of 2-Methyl-1-indanone Silyl Enol Ether

The C2-methyl substitution in 2-methyl-1-indanone provides a distinct steric environment that enables high enantioselectivity in gold-catalyzed asymmetric protonation, a transformation that is not applicable to the unsubstituted 1-indanone scaffold [1]. In this study, the silyl enol ether of 2-methyl-1-indanone was protonated using an Au(I)-BINAP complex to yield the chiral ketone with an enantiomeric excess of 86% [1].

Asymmetric catalysis Enantioselective synthesis Chiral building blocks

Synthetic Efficiency: High-Yield Pd-Catalyzed 5-endo-trig Cyclization

2-Methyl-1-indanone can be synthesized in near-quantitative yield via a specific Pd-catalyzed 5-endo-trig cyclization, a methodology that demonstrates a substantial improvement over alternative synthetic routes or conditions optimized for other substituted indanones [1]. The reaction of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol proceeds with a yield of 97% under optimized conditions [1].

Organic synthesis Catalysis Process chemistry

Stereochemical Control in Reduction: Divergent cis/trans Selectivity vs. Analogs

The reduction of 2-methyl-1-indanone exhibits a distinct stereochemical outcome compared to 2-phenyl-1-indanone, demonstrating that the 2-methyl group confers a unique steric bias. Catalytic hydrogenation of 2-methyl-1-indanone [1] preferentially yields the cis-alcohol [5] irrespective of the catalyst used. In contrast, under the same conditions, 2-phenyl-1-indanone [2] gives the trans-alcohol [9] as the major product when using a Pd catalyst [1].

Stereoselective synthesis Reduction Chiral alcohols

Biological Activity Profile: Enhanced Odorant Receptor Response vs. Parent 1-Indanone

In a direct biological comparison, the addition of a methyl group at the C2 position of the indanone scaffold significantly amplifies its biological response in a conserved insect odorant receptor. Using single sensillum recordings in a heterologous expression system, 2-methyl-1-indanone elicited a strong electrophysiological response from the CpomOR19 and SlitOR19 receptors [1]. The study notes that alkyl substituents at position 2 increase the response, indicating higher complementarity with the receptor cavity compared to the parent 1-indanone [1].

Chemical ecology Semiochemistry Insect olfaction

Validated Application Scenarios for 2-Methyl-1-indanone Based on Quantitative Evidence


Synthesis of Enantioenriched Molecular Motors and Chiral Catalysts

Procurement of 2-methyl-1-indanone is essential for projects involving the synthesis of first-generation light-driven molecular motors. The established protocol using Au(I)-catalyzed asymmetric protonation of its silyl enol ether provides a direct route to enantioenriched indanone building blocks with up to 86% ee [1]. This chiral ketone is then used in a diastereoselective McMurry coupling, achieving final product enantiomeric excesses up to >98% ee [1].

Development of Novel Lepidopteran Semiochemicals and Pest Control Agents

Researchers in chemical ecology and agricultural biotechnology should select 2-methyl-1-indanone for the design and synthesis of novel semiochemicals. Quantitative electrophysiological data confirm that the C2-methyl substitution pattern on the indanone scaffold is a key determinant for activating the conserved odorant receptor OR19 in codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis) [2]. This evidence supports its use as a core fragment in developing species-specific attractants or repellents.

Large-Scale Synthesis of Substituted Indanone Intermediates

For process chemistry and large-scale procurement, the Pd-catalyzed 5-endo-trig cyclization method offers a validated, high-efficiency route to 2-methyl-1-indanone. The reported 97% isolated yield [3] under robust conditions (120°C, DMF, Pd(OAc)2/cinchonine) makes it a reliable and cost-effective intermediate for further derivatization in pharmaceutical or fine chemical manufacturing.

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